N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-methoxyphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
Description
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-[(4-methoxyphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is a synthetic heterocyclic compound featuring a 4H-1,3-thiazine core substituted with a chloro-trifluoromethylphenyl group at position 2 and a 4-methoxyphenylamino moiety at position 4.
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazinane-6-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClF3N3O3S/c1-29-12-5-3-11(4-6-12)24-18-26-16(27)9-15(30-18)17(28)25-14-8-10(19(21,22)23)2-7-13(14)20/h2-8,15H,9H2,1H3,(H,25,28)(H,24,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVLOVOUHBQDNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2NC(=O)CC(S2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClF3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Thiazine Derivatives
- Xylazine (C₁₂H₁₆N₂S): A veterinary sedative with a 4H-1,3-thiazine core substituted with dimethylphenyl groups. Unlike the target compound, xylazine lacks the trifluoromethyl and methoxyphenylamino groups, resulting in distinct pharmacological effects (e.g., alpha-2 adrenergic agonism vs.
- N-[2-Chloro-4-(trifluoromethyl)phenyl]-tetrahydropyrimidine-5-carboxamide: Shares the chloro-trifluoromethylphenyl group but replaces the thiazine core with a tetrahydropyrimidine ring.
Triazole and Oxadiazole Derivatives
- 3-(4-Bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazols : These compounds exhibit antimicrobial activity but lack the thiazine ring’s sulfur atom, which may reduce membrane permeability compared to the target compound .
Substituent Effects on Bioactivity
Halogen and Trifluoromethyl Groups
- Chloro vs. Bromo Substitution : shows bromo-substituted sulfonylbenzene derivatives have higher clogP values (clogP 4.2–5.1) than chloro analogues (clogP 3.8–4.5), correlating with improved antimicrobial activity. The target compound’s trifluoromethyl group likely exceeds both in lipophilicity, enhancing membrane penetration .
- Trifluoromethylphenyl Moieties : Compounds with trifluoromethyl groups (e.g., 4-[5-(3-chloro-5-(trifluoromethyl)phenyl)-4H-1,2-oxazol-3-yl]naphthalene-carboxamide) show enhanced metabolic stability and target affinity, suggesting similar advantages for the target compound .
Methoxyphenylamino Group
- 4-Methoxyphenyl vs. 2-Fluorophenoxy: In anticonvulsant triazoles (e.g., 3-amino-5-[4-chloro-2-(2-fluorophenoxy)phenyl]-4H-1,2,4-triazole), the 2-fluorophenoxy group confers ED₅₀ = 1.4 mg/kg, comparable to diazepam. The target compound’s methoxyphenylamino group may similarly enhance CNS penetration but with untested efficacy .
Pharmacokinetic Considerations
- In contrast, oxadiazines (clogP ~2.5) may require lower doses for CNS activity .
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